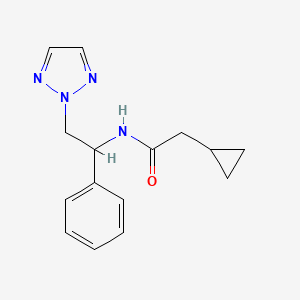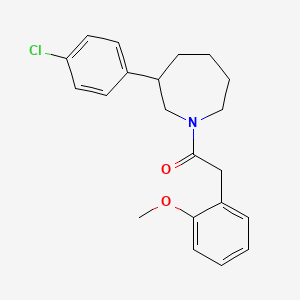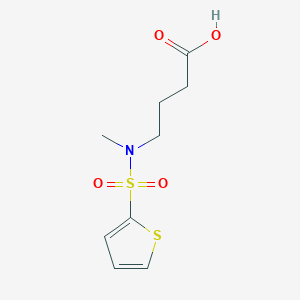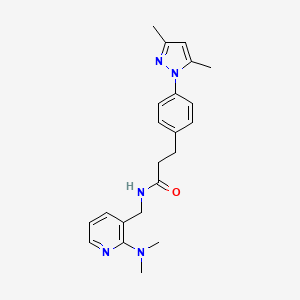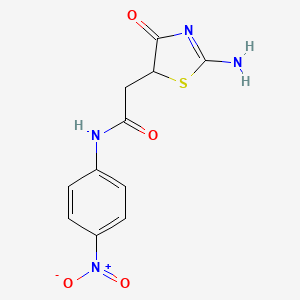
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic structure containing two fused six-membered aromatic rings .Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, compounds with structural similarities to the specified compound demonstrated antimicrobial effectiveness against bacteria and fungi, highlighting their potential as antibacterial and antifungal agents (F. Vittorio et al., 1995; M. El-zohry & M. Abd-Alla, 2007; S. Shaikh, 2013).
Novel quinazolinone derivatives containing hydrazone units were synthesized, showing significant inhibitory activity against various plant pathogens, suggesting their potential use in agricultural applications to protect crops from bacterial diseases (L. Shao et al., 2020).
Tautomerism Studies
- The study of tautomerism in quinazoline derivatives revealed insights into their chemical structure and behavior, which is essential for understanding their biological activity and optimizing their pharmaceutical properties (I. Ghiviriga et al., 2009).
Synthesis and Characterization
- Research on quinazoline derivatives also includes the development of new synthetic methods, characterization of their chemical structures, and exploration of their potential applications in medicine and agriculture (M. El-Hashash et al., 2011; P. Rana et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one involves the condensation of 6-chloro-4-phenylquinazoline-2-carbaldehyde with ethyl 2-aminoacetate to form the corresponding hydrazone. The hydrazone is then reacted with 2-ethoxy-1-methylquinolin-4(1H)-one in the presence of a base to yield the final product.", "Starting Materials": [ "6-chloro-4-phenylquinazoline-2-carbaldehyde", "ethyl 2-aminoacetate", "2-ethoxy-1-methylquinolin-4(1H)-one", "base" ], "Reaction": [ "Step 1: Condensation of 6-chloro-4-phenylquinazoline-2-carbaldehyde with ethyl 2-aminoacetate in the presence of a base to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-ethoxy-1-methylquinolin-4(1H)-one in the presence of a base to yield the final product." ] } | |
CAS-Nummer |
375839-83-1 |
Produktname |
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one |
Molekularformel |
C26H20ClN5O2 |
Molekulargewicht |
469.93 |
IUPAC-Name |
3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-7-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20ClN5O2/c1-2-34-20-10-8-17-12-18(25(33)29-23(17)14-20)15-28-32-26-30-22-11-9-19(27)13-21(22)24(31-26)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,29,33)(H,30,31,32)/b28-15+ |
InChI-Schlüssel |
DKJYCHLPKWHBCR-RWPZCVJISA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)
![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)
![1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-](/img/structure/B2816664.png)
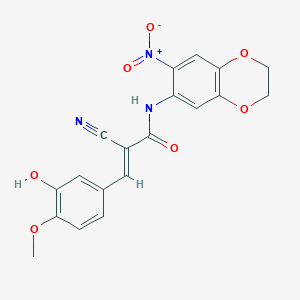

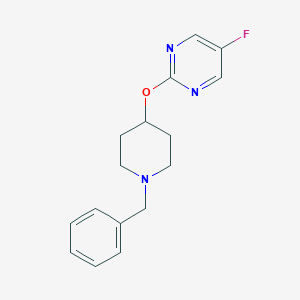
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)
